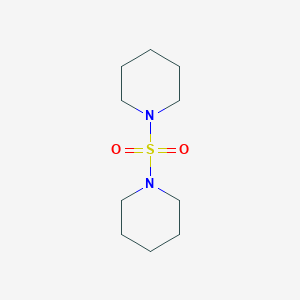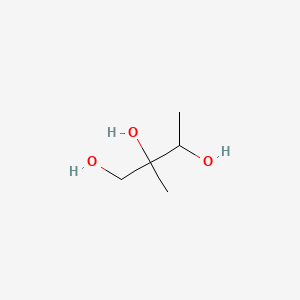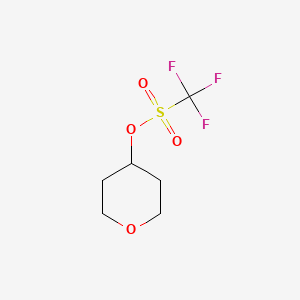
4-(Heptyloxy)-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)-3-methoxybenzaldehyde, commonly referred to as HMBA, is an aromatic aldehyde used in a variety of chemical and scientific applications. It is a colorless solid that has a distinct odor and is soluble in many organic solvents. HMBA is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications. This article will discuss the synthesis of HMBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
HMBA has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and oxidative stress. It has been shown to have anti-inflammatory and antioxidant properties and has been studied for its potential to inhibit the growth of cancer cells. In addition, HMBA has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMBA has also been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Mecanismo De Acción
The exact mechanism of action of HMBA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, as well as by modulating the expression of certain genes involved in inflammation and cancer. Additionally, HMBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMBA has been studied for its biochemical and physiological effects in various cell types and organisms. In cell culture studies, HMBA has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and antioxidant properties. In animal studies, HMBA has been shown to have anti-inflammatory and anti-tumor effects. Additionally, HMBA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been studied for its potential therapeutic applications, making it a useful tool in the study of various diseases. However, HMBA is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of HMBA are still being explored, and there are many potential future directions for research. These include further exploration of its mechanism of action, its potential to inhibit the growth of cancer cells, and its potential to act as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. Additionally, further research is needed to explore the potential of HMBA as an inhibitor of other enzymes, as well as its potential to act as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of HMBA to be used in combination with other compounds to enhance its therapeutic potential.
Métodos De Síntesis
HMBA can be synthesized by various methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The most common method is the Grignard reaction, which involves the reaction of heptyl bromide and 3-methoxybenzaldehyde in the presence of a magnesium salt. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is followed by aqueous acid work-up. The resulting product is a crystalline solid that can be further purified by recrystallization or column chromatography.
Propiedades
Número CAS |
5438-59-5 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-heptoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-14-9-8-13(12-16)11-15(14)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
Clave InChI |
ICALILSAQCFUHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)


![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid](/img/structure/B6613746.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)



![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)


